4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid
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Overview
Description
4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid is a complex organic compound that features a unique structure combining a furan ring, an imidazo[2,1-f]purine core, and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the furan ring and the benzoic acid moiety. Key steps may include:
Cyclization Reactions: Formation of the imidazo[2,1-f]purine core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of the furan ring via electrophilic substitution reactions.
Coupling Reactions: Attachment of the benzoic acid moiety through coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction of the imidazo[2,1-f]purine core can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the imidazo[2,1-f]purine core can produce tetrahydroimidazo[2,1-f]purine derivatives.
Scientific Research Applications
4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Biological Studies: Exploration of its interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: Use as a probe to study cellular pathways and molecular mechanisms.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to cellular receptors to modulate signal transduction.
DNA Intercalation: Intercalation into DNA to disrupt replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[7-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoic acid include:
- 2-(2-Furyl)-1,7-dimethyl-1H,7H-benzo[1,2-d:3,4-d′]diimidazole
- Ethyl 4-(1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C20H15N5O5 |
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Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[7-(furan-2-yl)-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoic acid |
InChI |
InChI=1S/C20H15N5O5/c1-22-16-15(17(26)23(2)20(22)29)24-10-13(14-4-3-9-30-14)25(19(24)21-16)12-7-5-11(6-8-12)18(27)28/h3-10H,1-2H3,(H,27,28) |
InChI Key |
RICQARRAHFDUQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=C(C=C4)C(=O)O)C5=CC=CO5 |
Origin of Product |
United States |
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